AMTB hydrochloride
Overview
Description
AMTB hydrochloride is a highly pure, synthetic, and biologically active compound . It is a selective TRPM8 channel blocker, able to inhibit icilin-induced human TRPM8 channel activation . The compound shows very little affinity for TRPV1 and TRPV4 channels and is being used as a tool to evaluate the role of TRPM8 channels in different animal models .
Molecular Structure Analysis
The molecular formula of AMTB hydrochloride is C23H26N2O2S.HCl . Its molecular weight is 430.99 .
Physical And Chemical Properties Analysis
AMTB hydrochloride is a solid compound . It is soluble to 100 mM in water and to 100 mM in DMSO .
Scientific Research Applications
Application in TRPM8 Channels Research
- Scientific Field: Ion Channels Research
- Summary of the Application: AMTB hydrochloride is a highly pure, synthetic, and biologically active compound used as a blocker of TRPM8 channels . It inhibits icilin-induced TRPM8 channel activation .
- Methods of Application: Cells are loaded with Calcium-5 dye, incubated for 10 minutes with increasing concentrations of AMTB hydrochloride, and activated by 30 nM icilin .
- Results or Outcomes: AMTB hydrochloride shows complete inhibition at 100 µM (pIC 50 = 5.11). Changes in intracellular Ca2+ following agonist application were detected as changes in 485 nm/525 nm fluorescence (RFU) .
Application in Osteosarcoma Research
- Scientific Field: Cancer Research
- Summary of the Application: AMTB hydrochloride, a specific TRPM8 antagonist, is used to explore its antitumoral effect on osteosarcoma .
- Methods of Application: AMTB is used in xenograft model in nude mice experiments .
- Results or Outcomes: AMTB suppresses osteosarcoma cell proliferation, metastasis, and induces cellular apoptosis. It can increase the sensitivity of tumor cells to cisplatin, a cytotoxic chemotherapeutic regimen in treating osteosarcoma .
Application in Breast Cancer Cells Research
- Scientific Field: Cancer Research
- Summary of the Application: AMTB hydrochloride is used to study its effects on breast cancer cells .
- Methods of Application: The effects of AMTB on breast cancer cells are studied using cell viability and migration assays .
- Results or Outcomes: AMTB decreased viable cell number in MDA-MB-231 and SK-BR-3 breast cancer cell lines, and also reduced the migration of MDA-MB-231 cells .
Application in Murine T-cell Activation Research
- Scientific Field: Immunology
- Summary of the Application: AMTB hydrochloride is used as a TRPM8 channel-selective inhibitor to suppress murine T-cell activation .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application in Prostate Cancer Research
- Scientific Field: Cancer Research
- Summary of the Application: TRPM8 channels, which can be blocked by AMTB hydrochloride, are found to be overexpressed in prostate cancers . This suggests a potential role of AMTB hydrochloride in the treatment of prostate cancer.
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application in Lung Cancer Research
- Scientific Field: Cancer Research
- Summary of the Application: AMTB hydrochloride could potentially be used in the treatment of lung cancer, particularly when incorporated into nanoformulations .
- Methods of Application: The specific methods of application are not detailed in the sources .
- Results or Outcomes: The specific results or outcomes are not detailed in the sources .
Application in Neuroscience Research
- Scientific Field: Neuroscience
- Summary of the Application: AMTB hydrochloride is used as a TRPM8 channel blocker in neuroscience research . It has been used in studies related to dental pain evoked by cold stimuli .
- Methods of Application: The specific methods of application are not detailed in the sources .
- Results or Outcomes: The specific results or outcomes are not detailed in the sources .
Application in Pain Management Research
- Scientific Field: Pain Management
- Summary of the Application: AMTB hydrochloride could potentially be used in the management of chronic pain .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Future Directions
properties
IUPAC Name |
N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(thiophen-2-ylmethyl)benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S.ClH/c1-18-7-4-8-19(15-18)17-27-22-11-3-2-10-21(22)23(26)25(13-6-12-24)16-20-9-5-14-28-20;/h2-5,7-11,14-15H,6,12-13,16-17,24H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXGBANGPYONOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)N(CCCN)CC3=CC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AMTB hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.